molecular formula C24H38N4O B6082731 1'-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide

1'-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide

Cat. No. B6082731
M. Wt: 398.6 g/mol
InChI Key: YBBUTNNPHGABJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as JNJ-42153605, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine derivatives and has been shown to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1'-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide is not fully understood. However, it is believed to act as a selective antagonist of the nociceptin/orphanin FQ receptor (NOP receptor). The NOP receptor is involved in the regulation of pain, anxiety, and mood, making it a potential target for the treatment of these conditions.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent analgesic effects in preclinical studies. It has also been shown to reduce anxiety and improve mood in animal models. The compound has a good safety profile and does not exhibit significant toxicity at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1'-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide is its potent analgesic effects, making it a potential candidate for the treatment of chronic pain. However, one of the limitations of the compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1'-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide. One potential direction is to further investigate its potential use in the treatment of chronic pain. Another direction is to study its potential use in the treatment of anxiety and depression. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of 1'-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1,4'-bipiperidine-3-carboxylic acid with cyclohexylmethylamine and 3-pyridinemethanol. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the pure compound.

Scientific Research Applications

1'-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent analgesic effects in preclinical studies, making it a potential candidate for the treatment of chronic pain. It has also been studied for its potential use in the treatment of anxiety and depression.

properties

IUPAC Name

1-[1-(cyclohexylmethyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N4O/c29-24(26-17-21-8-4-12-25-16-21)22-9-5-13-28(19-22)23-10-14-27(15-11-23)18-20-6-2-1-3-7-20/h4,8,12,16,20,22-23H,1-3,5-7,9-11,13-15,17-19H2,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBUTNNPHGABJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCC(CC2)N3CCCC(C3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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